3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one is a nitrogen-fused heterocyclic compound. This compound is part of a broader class of pyrroloimidazoles, which are known for their significant biological and pharmacological activities. These compounds are often found in natural products and bioactive molecules, making them valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For instance, microwave-assisted synthesis has been employed to prepare similar hexahydro-pyrrolo compounds, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production process. Detailed industrial methods are often proprietary and tailored to the specific requirements of the production facility .
Analyse Chemischer Reaktionen
Types of Reactions
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles
- Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
- 1,3,4-Thiadiazoles
- 1,2,4-Triazolopyrimidines
Uniqueness
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C5H9N3O |
---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c9-5-7-3-1-6-2-4(3)8-5/h3-4,6H,1-2H2,(H2,7,8,9) |
InChI-Schlüssel |
DFGIQZKTMJXZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CN1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.